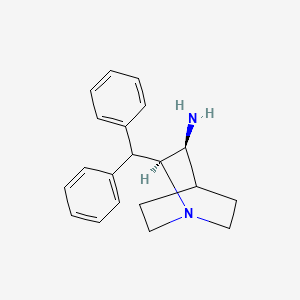
Cyclobutylmethyl 3-pyrrolidinylmethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylmethyl 3-pyrrolidinylmethyl ether is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a cyclobutylmethyl group attached to a 3-pyrrolidinylmethyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutylmethyl 3-pyrrolidinylmethyl ether typically involves the reaction of cyclobutylmethyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclobutylmethyl 3-pyrrolidinylmethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium iodide in acetone or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or thiolates.
Scientific Research Applications
Cyclobutylmethyl 3-pyrrolidinylmethyl ether is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Cyclobutylmethyl 3-pyrrolidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethyl 3-pyrrolidinylmethyl ether hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine: A structurally related compound with a cyclohexylethoxy group instead of a cyclobutylmethyl group.
2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: Another related compound with a methoxymethyl group and a sulfonyl chloride functional group.
Uniqueness
This compound is unique due to its specific combination of a cyclobutylmethyl group and a 3-pyrrolidinylmethyl ether moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(cyclobutylmethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-2-9(3-1)7-12-8-10-4-5-11-6-10/h9-11H,1-8H2 |
InChI Key |
RVPGSDBMMJTELP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COCC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042611.png)
![5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12042614.png)
![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12042629.png)
![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)

![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)

![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)
